N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole and pyrazole rings, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14BrN5O3 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14BrN5O3/c1-28-16-5-3-2-4-11(16)14-9-15(23-22-14)18(26)25-24-17-12-8-10(20)6-7-13(12)21-19(17)27/h2-9,21,27H,1H3,(H,22,23) |
InChI Key |
SOUUJVTUHQDIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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